1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone
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Overview
Description
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone is an organic compound that features both bromine and pentafluorophenyl groups
Scientific Research Applications
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,3,4,5,6-pentafluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-bromobenzaldehyde is first converted to 4-bromobenzyl alcohol, which is then reacted with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or other oxidized forms.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and pentafluorophenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The sulfonyl group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone
- 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone
- 1-(4-Methylphenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone
Uniqueness
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone is unique due to the presence of both bromine and pentafluorophenyl groups, which confer distinct chemical properties
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,3,4,5,6-pentafluorophenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF5O3S/c16-8-3-1-7(2-4-8)9(22)5-6-25(23,24)15-13(20)11(18)10(17)12(19)14(15)21/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIGCQDHARJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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